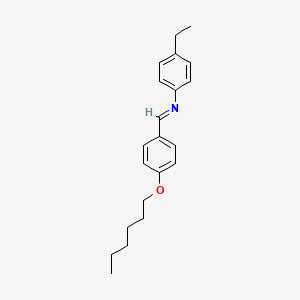
(5-Chloro-2-ethylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-ethylpyridin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an ethyl group. The molecular formula of this compound is C7H9BClNO2, and it has a molecular weight of 185.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-ethylpyridin-3-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for synthesizing various boronic acids.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of large quantities of the compound with high efficiency and minimal reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Chloro-2-ethylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki–Miyaura coupling.
Alcohols/Ketones: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(5-Chloro-2-ethylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-ethylpyridin-3-yl)boronic acid primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid group can participate in transmetalation reactions with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki–Miyaura coupling . Additionally, the compound’s ability to form reversible covalent bonds with diols makes it useful in various sensing and separation applications .
Comparaison Avec Des Composés Similaires
- (5-Chloro-3-pyridinyl)boronic acid
- (3-Chloro-5-pyridyl)boronic acid
- Phenylboronic acid
Comparison: (5-Chloro-2-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and an ethyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities due to the pyridine ring and its substituents .
Propriétés
Formule moléculaire |
C7H9BClNO2 |
|---|---|
Poids moléculaire |
185.42 g/mol |
Nom IUPAC |
(5-chloro-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BClNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Clé InChI |
CJHULXCEQISVSP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1CC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


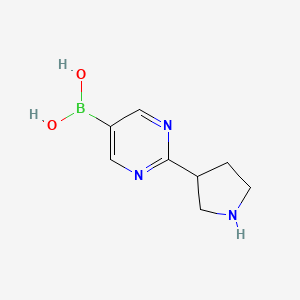
![1-(4-Ethoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079447.png)

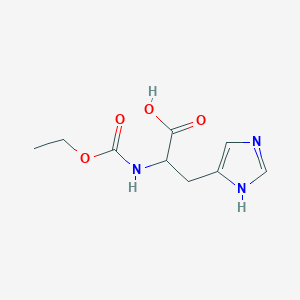
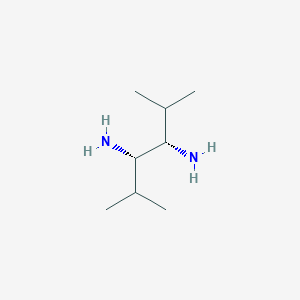
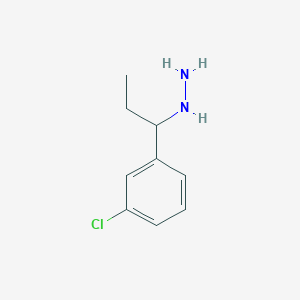


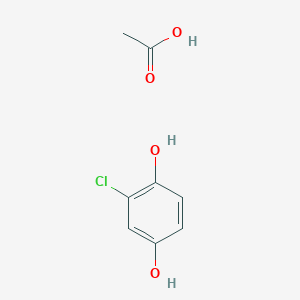

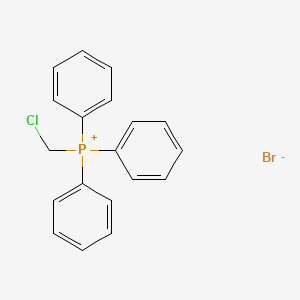
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)

